molecular formula C12H19ClN4O2 B6985891 methyl 4-[(3-chloro-5-ethyl-1H-pyrazol-4-yl)methyl]piperazine-1-carboxylate

methyl 4-[(3-chloro-5-ethyl-1H-pyrazol-4-yl)methyl]piperazine-1-carboxylate

Cat. No.: B6985891
M. Wt: 286.76 g/mol
InChI Key: QAIGFOPFBFITSV-UHFFFAOYSA-N
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Description

Methyl 4-[(3-chloro-5-ethyl-1H-pyrazol-4-yl)methyl]piperazine-1-carboxylate: is a chemical compound belonging to the class of piperazine derivatives. Piperazines are known for their diverse applications in pharmaceuticals, agriculture, and other industries due to their unique chemical properties. This compound, in particular, has garnered attention for its potential use in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-[(3-chloro-5-ethyl-1H-pyrazol-4-yl)methyl]piperazine-1-carboxylate typically involves the following steps:

  • Formation of the Pyrazole Core: The pyrazole ring is formed through a condensation reaction between hydrazine and a β-diketone or β-ketoester.

  • Chlorination and Ethylation: The pyrazole core is then chlorinated and ethylated to introduce the appropriate substituents at the 3 and 5 positions.

  • Piperazine Attachment: The piperazine ring is attached to the pyrazole core through a nucleophilic substitution reaction.

  • Carboxylation and Methylation: Finally, the carboxylate group is introduced, followed by methylation to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the piperazine ring to its corresponding N-oxide.

  • Reduction: Reduction reactions can reduce the pyrazole ring, leading to the formation of different derivatives.

  • Substitution: Substitution reactions can replace the chlorine or ethyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed:

  • N-oxide Derivatives: Resulting from oxidation reactions.

  • Reduced Pyrazole Derivatives: Resulting from reduction reactions.

  • Substituted Pyrazole Derivatives: Resulting from substitution reactions.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly for treating infections and inflammatory conditions. Industry: It is utilized in the production of various chemical products, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism by which methyl 4-[(3-chloro-5-ethyl-1H-pyrazol-4-yl)methyl]piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 4-[(3-chloro-1H-pyrazol-4-yl)methyl]piperazine-1-carboxylate: Similar structure but lacks the ethyl group at the 5 position.

  • Methyl 4-[(5-ethyl-1H-pyrazol-4-yl)methyl]piperazine-1-carboxylate: Similar structure but lacks the chlorine atom at the 3 position.

  • Methyl 4-[(3-chloro-5-methyl-1H-pyrazol-4-yl)methyl]piperazine-1-carboxylate: Similar structure but has a methyl group instead of an ethyl group at the 5 position.

Uniqueness: The presence of both the chlorine atom at the 3 position and the ethyl group at the 5 position in methyl 4-[(3-chloro-5-ethyl-1H-pyrazol-4-yl)methyl]piperazine-1-carboxylate distinguishes it from its similar compounds. This unique combination of substituents may confer distinct chemical and biological properties, making it suitable for specific applications.

Properties

IUPAC Name

methyl 4-[(3-chloro-5-ethyl-1H-pyrazol-4-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN4O2/c1-3-10-9(11(13)15-14-10)8-16-4-6-17(7-5-16)12(18)19-2/h3-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIGFOPFBFITSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)Cl)CN2CCN(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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